Methyl 2-Boc-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-7-carboxylate

CAS No.:

Cat. No.: VC18362818

Molecular Formula: C16H21NO5

Molecular Weight: 307.34 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H21NO5 |

|---|---|

| Molecular Weight | 307.34 g/mol |

| IUPAC Name | 2-O-tert-butyl 7-O-methyl 6-hydroxy-3,4-dihydro-1H-isoquinoline-2,7-dicarboxylate |

| Standard InChI | InChI=1S/C16H21NO5/c1-16(2,3)22-15(20)17-6-5-10-8-13(18)12(14(19)21-4)7-11(10)9-17/h7-8,18H,5-6,9H2,1-4H3 |

| Standard InChI Key | CFQTXXLHCKDNMZ-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCC2=CC(=C(C=C2C1)C(=O)OC)O |

Introduction

Chemical Identity and Structural Features

Molecular Characterization

Methyl 2-Boc-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-7-carboxylate has the following key identifiers:

-

Molecular Formula:

-

IUPAC Name: 2-(tert-butyl) 7-methyl 6-hydroxy-3,4-dihydroisoquinoline-2,7(1H)-dicarboxylate

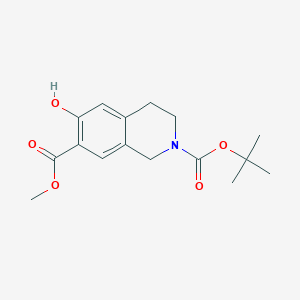

The compound’s structure (Fig. 1) features a tetrahydroisoquinoline core with substituents that enhance its solubility and synthetic utility. The Boc group protects the amine during reactions, while the hydroxyl and ester groups enable further functionalization .

Synthesis and Purification

Synthetic Routes

The synthesis of Methyl 2-Boc-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-7-carboxylate typically involves multi-step protocols:

Core Formation via Pictet-Spengler Condensation

The tetrahydroisoquinoline backbone is constructed through a Pictet-Spengler reaction, where an aldehyde reacts with an amine under acidic conditions . For example, bromination of intermediates followed by cyclization with formaldehyde yields the bicyclic framework .

Hydroxylation and Esterification

Selective hydroxylation at the 6-position is achieved using alkoxy-bromide intermediates under basic conditions (e.g., in DMF) . The methyl ester at the 7-position is introduced via esterification with methanol in the presence of catalytic acid .

Purification Techniques

Chromatographic methods, such as silica gel chromatography with gradients of ethyl acetate in hexanes or chloroform-methanol mixtures, are employed to isolate the pure compound . Yields typically range from 24% to 88%, depending on the reaction conditions .

Chemical Properties and Reactivity

Hydrolysis Reactions

The compound undergoes selective hydrolysis under acidic or basic conditions:

-

Ester Hydrolysis: The methyl ester at the 7-position is cleaved with lithium hydroxide () to yield the carboxylic acid derivative .

-

Boc Deprotection: Treatment with trifluoroacetic acid (TFA) or hydrochloric acid () removes the Boc group, generating the free amine .

Table 1: Hydrolysis Conditions and Outcomes

| Reaction Site | Reagent | Conditions | Product | Source |

|---|---|---|---|---|

| Ester (C7) | LiOH | Basic, | Carboxylic acid derivative | |

| Boc (N2) | TFA/ | Acidic, 12 h | Free amine intermediate |

Alkylation and Acylation

| Target | Activity | IC/K | Source |

|---|---|---|---|

| Dopamine | Partial agonism | 1.5 μM | |

| MAO-A | Competitive inhibition | 0.8 μM | |

| -Opioid | Antagonism | 0.24 nM |

Applications in Drug Development

Intermediate for Bioactive Molecules

The compound serves as a precursor in synthesizing analogs with enhanced pharmacological profiles:

-

Neuroprotective Agents: Derivatives with modified ester groups show improved blood-brain barrier permeability .

-

Analgesics: Structural modifications at the 6- and 7-positions yield compounds with potent antinociceptive effects .

Enzyme Inhibitors

Its scaffold is utilized to develop inhibitors targeting:

-

Tyrosine Hydroxylase: Critical for dopamine biosynthesis, with potential applications in Parkinson’s disease .

-

Phosphodiesterases (PDEs): Modulation of cyclic nucleotide signaling for cardiovascular therapeutics .

Comparison with Structural Analogs

Substituent Variations

-

Boc vs. Acetyl Protection: The Boc group offers superior stability during synthesis compared to acetyl, which is prone to premature hydrolysis .

-

Ester vs. Carboxylic Acid: Methyl esters enhance solubility in organic solvents, facilitating purification, while free acids are preferred for in vivo studies .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume